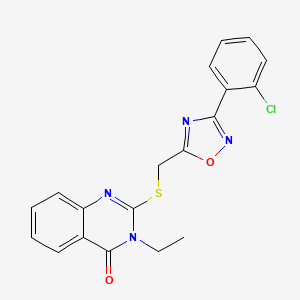![molecular formula C20H15F2N5O2 B3414397 2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946328-55-8](/img/structure/B3414397.png)
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Descripción general
Descripción
The compound “2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a 1,2,4-triazole ring, and a pyridazine ring . These components are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridazine), a 1,2,4-triazole ring, and functional groups like amide and ether . These features could influence the compound’s reactivity, stability, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups (like amide) and aromatic rings could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . This suggests that “2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” may also have potential anticancer applications.
Antimicrobial Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been associated with antimicrobial activity . This indicates that the compound could be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
The compound could potentially be used in the treatment of pain and inflammation, as similar compounds have been found to exhibit analgesic and anti-inflammatory activities .
Antioxidant Activity
Compounds with a similar structure have been found to exhibit antioxidant activity . This suggests that “2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” could potentially be used as an antioxidant.
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antiviral activity . This indicates that the compound could potentially be used in the treatment of viral infections.
Enzyme Inhibition
Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that “2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” could potentially be used as an enzyme inhibitor.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activity . This indicates that the compound could potentially be used in the treatment of tuberculosis.
Treatment of Cardiovascular Disorders
The compound exhibits activities as RORγt inverse agonists , which are known to have potential therapeutic applications in the treatment of cardiovascular disorders .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
It is believed that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-14-6-7-15(16(22)12-14)20(28)23-10-11-29-18-9-8-17-24-25-19(27(17)26-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYGBCTUZUWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3414318.png)


![N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B3414342.png)
![N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3414345.png)
![2-Chloro-N-[3-(6-methanesulfonylpyridazin-3-YL)phenyl]benzamide](/img/structure/B3414369.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B3414377.png)


![2-chloro-6-fluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3414388.png)

![2,4-dichloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3414391.png)
![N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3414413.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3414420.png)